molecular formula C17H19N3O4S B215816 2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide

2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide

Cat. No. B215816
M. Wt: 361.4 g/mol
InChI Key: HWQVTJLFWUPYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the hydrazinecarbothioamide family and has been found to exhibit promising biological properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the Akt/mTOR pathway, which is known to play a key role in cancer cell survival. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide have been extensively studied. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in lab experiments include its potent anticancer activity and its ability to inhibit various signaling pathways that are involved in cancer cell growth and survival. However, its limitations include its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide. One direction is to further investigate its mechanism of action and the signaling pathways that it targets. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in water to make it more versatile for lab experiments.

Synthesis Methods

The synthesis of 2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-methoxyphenylhydrazinecarbothioamide in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard techniques.

Scientific Research Applications

The potential therapeutic applications of 2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide have been extensively studied in scientific research. This compound has been found to exhibit significant anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

2-(3,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

1-[(3,5-dimethoxybenzoyl)amino]-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C17H19N3O4S/c1-22-12-8-11(9-13(10-12)23-2)16(21)19-20-17(25)18-14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,19,21)(H2,18,20,25)

InChI Key

HWQVTJLFWUPYMS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.